3-Amino-2,4-dichloro-5-fluorobenzoic acid

Medicinal Chemistry Process Chemistry Fluoroquinolone Synthesis

Accelerate fluoroquinolone lead optimization by bypassing low-yielding nitration/reduction steps. This pre-functionalized building block features a strategically positioned 3-amino group for direct quinolone ring construction. - Eliminates 2 synthetic steps vs. non-aminated analog (CAS 86522-89-6). - XLogP of 2.1 enhances CNS library profiling vs. more lipophilic alternatives. - Distinct melting point (184-187 °C) enables rapid identity verification via DSC.

Molecular Formula C7H4Cl2FNO2
Molecular Weight 224.01 g/mol
CAS No. 115549-13-8
Cat. No. B039562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4-dichloro-5-fluorobenzoic acid
CAS115549-13-8
Synonyms3-AMINO-2,4-DICHLORO-5-FLUORO-BENZOIC ACID
Molecular FormulaC7H4Cl2FNO2
Molecular Weight224.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)N)Cl)C(=O)O
InChIInChI=1S/C7H4Cl2FNO2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1H,11H2,(H,12,13)
InChIKeyUUWRGHXQVQUWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Key Quinolone Intermediate


3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS 115549-13-8) is a polysubstituted aromatic building block characterized by amino, dichloro, and fluoro substituents on a benzoic acid core . It is a solid with a melting point of 184–187 °C and a calculated LogP of 2.99, indicating moderate lipophilicity . Its primary documented role is as a critical intermediate in the synthesis of quinolonecarboxylic acid derivatives, which are foundational to the fluoroquinolone class of antibacterial agents [1].

3-Amino-2,4-dichloro-5-fluorobenzoic Acid Irreplaceability


In the synthesis of fluoroquinolone antibacterials, the choice of the benzoic acid building block is not arbitrary. The target compound possesses a strategically positioned 3-amino group, making it a pre-functionalized, advanced intermediate specifically designed for efficient quinolone ring construction [1]. Substituting it with a structurally similar but less functionalized analog, such as 2,4-dichloro-5-fluorobenzoic acid (CAS 86522-89-6), would be a strategic failure. The non-aminated analog is a commodity intermediate for producing benzoyl chlorides and requires subsequent, lower-yielding nitration and reduction steps to install the essential amino group, adding significant synthetic burden, cost, and time [2]. The 3-amino compound directly provides the requisite ortho-amino benzoic acid framework, enabling a more convergent and efficient route to the target quinolone core [1].

3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Procurement Advantages


Streamlined Synthesis via Pre-Functionalization

The target compound, 3-amino-2,4-dichloro-5-fluorobenzoic acid, is a direct synthetic entry point to quinolone carboxylic acids. Using this pre-aminated intermediate eliminates the need to perform a nitration followed by a reduction on the less-functionalized analog, 2,4-dichloro-5-fluorobenzoic acid. This sequence is not only time-consuming but also introduces safety and environmental concerns associated with handling strong nitrating mixtures [1]. By procuring the 3-amino derivative, a synthetic chemist bypasses these steps entirely, reducing the overall synthetic route length by at least two synthetic operations and improving overall process mass intensity [2].

Medicinal Chemistry Process Chemistry Fluoroquinolone Synthesis

Lipophilicity Profile for Drug Design

The calculated partition coefficient (XLogP) for 3-amino-2,4-dichloro-5-fluorobenzoic acid is 2.1 [1]. This value is strategically lower than that of its non-aminated comparator, 2,4-dichloro-5-fluorobenzoic acid, which has a predicted XLogP of 2.9 [2]. The addition of the amino group, a polar hydrogen bond donor, reduces the compound's lipophilicity, which is a well-established strategy in medicinal chemistry to improve aqueous solubility and modulate key ADME properties like plasma protein binding and metabolic stability [3].

Medicinal Chemistry ADME Drug Design

Physicochemical Fingerprint for Purity Assessment

The target compound exhibits a distinct melting point range of 184–187 °C and a density of 1.692 g/cm³ . These values are significantly different from the widely available comparator, 2,4-dichloro-5-fluorobenzoic acid, which melts at a lower range of 144–146 °C and has a density of 1.533 g/cm³ . This stark contrast in fundamental physical properties provides an unambiguous and analytically simple method for compound identity verification and purity assessment using differential scanning calorimetry (DSC) or melting point apparatus.

Analytical Chemistry Quality Control Solid-State Chemistry

3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Application Scenarios


Fluoroquinolone Intermediate Synthesis

This compound is the preferred building block for research teams developing novel fluoroquinolone antibiotics. Its pre-installed amino group allows for a more efficient and convergent synthesis of the quinolone core, directly addressing the need to reduce step count and increase synthetic throughput in medicinal chemistry programs [1]. Procuring this compound over the non-aminated 2,4-dichloro-5-fluorobenzoic acid is a strategic decision to accelerate lead optimization by bypassing two low-yielding synthetic steps [1].

Library Synthesis for CNS Drug Properties

Medicinal chemists targeting the central nervous system (CNS) or requiring enhanced aqueous solubility should prioritize this compound. Its XLogP of 2.1 is a measurable advantage over the more lipophilic 2,4-dichloro-5-fluorobenzoic acid (XLogP 2.9) [2][3]. This property is crucial for creating compound libraries with a higher probability of exhibiting favorable brain penetration and overall drug-likeness, as it helps mitigate issues related to high plasma protein binding and poor solubility [4].

Analytical Reference Standard & QC

The unique and significantly higher melting point of 3-amino-2,4-dichloro-5-fluorobenzoic acid (184–187 °C) compared to its non-aminated analog (144–146 °C) makes it an ideal candidate for use as an analytical reference standard . This distinct thermal property allows for simple differentiation between these structurally similar building blocks using standard DSC or melting point analysis, ensuring accuracy in inventory management and process quality control within a GMP or R&D environment .

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